molecular formula C18H19FN4O2 B6315459 3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95% CAS No. 1773507-43-9

3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%

Cat. No. B6315459
M. Wt: 342.4 g/mol
InChI Key: ZIGPYBFBEOBMAG-UHFFFAOYSA-N
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Description

The compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The presence of a cyano group (-CN), a fluoro-phenyl group (a phenyl ring with a fluorine atom), and a carboxylic acid ester group suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine ring, which is a bicyclic structure containing two nitrogen atoms. The cyano group would contribute a linear C-N≡N fragment to the structure, while the fluoro-phenyl group would be a phenyl (six-carbon) ring with a fluorine atom attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The cyano group might undergo reactions such as hydrolysis, reduction, or addition reactions. The fluoro-phenyl group might participate in electrophilic aromatic substitution reactions, although the fluorine atom would deactivating towards such reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing these properties might include the size and shape of the molecule, the functional groups present, and the polarity of the molecule .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of novel organic compounds like this one is a vibrant area of research in chemistry. Future work could explore the synthesis, characterization, and potential applications of this compound in more detail .

properties

IUPAC Name

tert-butyl 3-cyano-2-(3-fluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-18(2,3)25-17(24)22-7-8-23-15(11-22)14(10-20)16(21-23)12-5-4-6-13(19)9-12/h4-6,9H,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGPYBFBEOBMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C(=N2)C3=CC(=CC=C3)F)C#N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-cyano-2-(3-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Synthesis routes and methods

Procedure details

To a solution of Intermediate 1H (6.0 g, 13.54 mmol) in DMF (10 mL) was added zinc cyanide (2.066 g, 17.60 mmol) and zinc (0.265 g, 4.06 mmol) to give a brown suspension. The reaction mixture was degassed under nitrogen for 15 min, added Pd2(dba)3 (0.620 g, 0.677 mmol), dppf (0.750 g, 1.354 mmol), and stirred at 90° C. for 18 h. The reaction mixture was quenched with water and the aqueous layer was extracted with ethyl acetate (3×50 mL). Combined organic layer was washed with aqueous ammonia (2×50 mL), water, dried over Na2SO4, filtered and concentrated to afford crude Intermediate 1I as a brown gummy solid. The residue was purified by ISCO using 40 g REDISEP® silica gel column eluting with 3% MeOH in chloroform. The collected fractions were concentrated together to afford Intermediate 1I (3 g, 64%) as white solid. MS(ES): m/z=343 [M+H]+; 1H NMR (300 MHz, DMSO-d6) δ ppm 7.84-7.94 (m, 2H), 7.34-7.44 (m, 2H), 4.78 (s, 2H), 4.23 (t, J=5.36 Hz, 2H), 3.87 (t, J=5.45 Hz, 2H), 1.46 (s, 9H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.066 g
Type
catalyst
Reaction Step One
Name
Quantity
0.265 g
Type
catalyst
Reaction Step One
Quantity
0.62 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.75 g
Type
catalyst
Reaction Step Two
Yield
64%

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